molecular formula C9H15N3O2 B042626 6-Amino-1-ethyl-3-propyluracil CAS No. 63981-31-7

6-Amino-1-ethyl-3-propyluracil

Cat. No.: B042626
CAS No.: 63981-31-7
M. Wt: 197.23 g/mol
InChI Key: YPSQTTRYMSZAGR-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position, an ethyl group at the 1st position, and a propyl group at the 3rd position of the uracil ring. Its molecular formula is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .

Biochemical Analysis

Cellular Effects

It is known to have high affinity and selectivity for the human adenosine A2B receptors , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be an intermediate in the synthesis of a series of new substituted Xanthines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-3-propyluracil can be achieved through various methods. One common approach involves the cyclization of ethyl cyanoacetate with urea derivatives under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-3-propyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1-ethyl-3-propyluracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various chemical reactions.

    Biology: Studied for its potential role in nucleic acid analogs and as a probe for enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-ethyl-3-methyluracil: Similar structure but with a methyl group instead of a propyl group.

    6-Amino-1-propyl-3-methyluracil: Similar structure but with a propyl group at the 1st position and a methyl group at the 3rd position.

    6-Amino-1-ethyl-3-butyluracil: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

6-Amino-1-ethyl-3-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and propyl group on the uracil ring makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTTRYMSZAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N(C1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20981605
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID20981605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-31-7, 72361-28-5
Record name 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63981-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil, 6-amino-1-ethyl-3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63981-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20981605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione (2.1 g) was dissolved in a mixture of methanol (10 ml) and 28% aqueous ammonia solution (20 ml), and stirred for 72 hours at room temperature. Solvent was then removed under reduced pressure, and the residue purified by chromatography on a silica gel column, eluting with a mixture of dichloromethane/methanol (15/1), to provide 6-amino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (8).
Name
6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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